Cas no 883526-76-9 (1,5-Dimethyl-1H-indole-2-carbaldehyde)

1,5-Dimethyl-1H-indole-2-carbaldehyde structure
883526-76-9 structure
Product Name:1,5-Dimethyl-1H-indole-2-carbaldehyde
CAS 번호:883526-76-9
MF:C11H11NO
메가와트:173.211142778397
MDL:MFCD06800611
CID:1070531
PubChem ID:23004693
Update Time:2025-05-27

1,5-Dimethyl-1H-indole-2-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 1,5-Dimethyl-1H-indole-2-carbaldehyde
    • 1,5-dimethyl-1H-indole-2-carbaldehyde(SALTDATA: FREE)
    • 1,5-dimethylindole-2-carbaldehyde
    • 1,5-Dimethyl-1H-indole-2-carboxaldehyde (ACI)
    • STK501582
    • AKOS000321486
    • BS-17748
    • CS-0152918
    • D82191
    • MFCD06800611
    • ALBB-005108
    • DTXSID70629560
    • SCHEMBL4019147
    • 883526-76-9
    • MDL: MFCD06800611
    • 인치: 1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3
    • InChIKey: JCSJJINMAAPHJV-UHFFFAOYSA-N
    • 미소: O=CC1N(C)C2C(=CC(C)=CC=2)C=1

계산된 속성

  • 정밀분자량: 173.08400
  • 동위원소 질량: 173.084063974g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 204
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 22Ų

실험적 성질

  • PSA: 22.00000
  • LogP: 2.29920

1,5-Dimethyl-1H-indole-2-carbaldehyde 보안 정보

  • 위험물 표지: Xi
  • 위험 등급:IRRITANT

1,5-Dimethyl-1H-indole-2-carbaldehyde 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

1,5-Dimethyl-1H-indole-2-carbaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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1,5-Dimethyl-1H-indole-2-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
참조
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

합성 방법 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C → rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
참조
Reversal of Regioselectivity in Catalytic Arene-Ynamide Cyclization: Direct Synthesis of Valuable Azepino[4,5-b]indoles and β-Carbolines and DFT Calculations
Li, Long; et al, ACS Catalysis, 2017, 7(6), 4004-4010

합성 방법 4

반응 조건
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
1.2 Reagents: Water
참조
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

합성 방법 5

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 25 °C
1.3 Reagents: Water ;  25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
2.2 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
참조
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

합성 방법 6

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
참조
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

합성 방법 7

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 Reagents: Ethyl acetate ;  cooled; cooled
2.3 Reagents: Water ;  cooled
3.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
3.2 Reagents: Water
참조
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

합성 방법 8

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride
참조
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

합성 방법 9

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
1.2 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

합성 방법 10

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight
참조
Zinc-Catalyzed Alkyne Oxidation/C-H Functionalization: Highly Site-Selective Synthesis of Versatile Isoquinolones and β-Carbolines
Li, Long; et al, Angewandte Chemie, 2015, 54(28), 8245-8249

합성 방법 11

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ethyl acetate ;  cooled; cooled
1.3 Reagents: Water ;  cooled
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
2.2 Reagents: Water
참조
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

합성 방법 12

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
참조
Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor-Acceptor Cyclopropanes
Faltracco, Matteo; et al, Organic Letters, 2021, 23(19), 7592-7596

합성 방법 13

반응 조건
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Water
참조
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

합성 방법 14

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
참조
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

합성 방법 15

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

합성 방법 16

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride
참조
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

합성 방법 17

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 0 °C; rt
1.3 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium hydroxide ,  Water
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
3.2 Reagents: Water
참조
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

1,5-Dimethyl-1H-indole-2-carbaldehyde Raw materials

1,5-Dimethyl-1H-indole-2-carbaldehyde Preparation Products

1,5-Dimethyl-1H-indole-2-carbaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
주문 번호:A1092856
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:08
가격 ($):156.0/236.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
A1092856
순결:99%/99%
재다:1g/5g
가격 ($):156.0/236.0
Email